molecular formula C23H18FN3O2 B2608958 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide CAS No. 1203154-35-1

2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide

Cat. No.: B2608958
CAS No.: 1203154-35-1
M. Wt: 387.414
InChI Key: FNLZQDKSRDUIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a fluoro-substituted benzamide, and an acetamido linkage

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that indole derivatives can interact with their targets and cause various biological changes . Therefore, it’s plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been shown to possess various biological activities, affecting a wide range of pathways . Therefore, this compound may also influence multiple biochemical pathways.

Result of Action

Given that indole derivatives have been found to exhibit a broad spectrum of biological activities , it’s likely that this compound may also produce diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamido Linkage Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamido linkage.

    Coupling with Fluoro-substituted Benzamide: The final step involves coupling the acetamido-indole intermediate with 2-fluorobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}acetamide
  • 2-chloro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide
  • 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzoate

Uniqueness

Compared to similar compounds, 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The indole moiety also contributes to its unique pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-fluoro-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-18-9-3-1-8-17(18)23(29)27-21-12-6-5-11-20(21)26-22(28)13-15-14-25-19-10-4-2-7-16(15)19/h1-12,14,25H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLZQDKSRDUIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.